molecular formula C19H17FN2O3S B2972632 (Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941871-95-0

(Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2972632
CAS No.: 941871-95-0
M. Wt: 372.41
InChI Key: PEJOIJKIBDLZQY-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by a fluoro substituent at position 6 of the benzothiazole core and an imino group linked to 3-phenylpropanoyl. The methyl acetate ester at the 3-position enhances its lipophilicity, making it a candidate for applications in medicinal chemistry or agrochemicals. Its Z-configuration ensures stereochemical specificity, which may influence biological activity .

Properties

IUPAC Name

methyl 2-[6-fluoro-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-25-18(24)12-22-15-9-8-14(20)11-16(15)26-19(22)21-17(23)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJOIJKIBDLZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its activity.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse pharmacological properties. Its structure can be summarized as follows:

  • Molecular Formula : C19_{19}H18_{18}F1_{1}N2_{2}O2_{2}
  • Molecular Weight : 336.35 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzothiazole framework and subsequent modifications to introduce the fluoro and phenyl groups. This multi-step synthetic route is crucial for achieving the desired biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds within the benzothiazole class have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

  • Cell Proliferation Inhibition : In vitro studies demonstrated that related benzothiazole compounds significantly inhibited the proliferation of cancer cells such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The IC50_{50} values for these compounds ranged from 1 to 4 μM, indicating potent activity against these cell lines .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the modulation of key signaling pathways associated with cell survival and apoptosis. For example, compounds have been shown to downregulate IL-6 and TNF-α levels, which are critical mediators in cancer progression .

Case Studies

Several case studies have documented the effectiveness of benzothiazole derivatives in clinical settings:

  • Case Study 1 : A study involving a series of benzothiazole derivatives found that specific substitutions on the benzothiazole ring enhanced cytotoxicity against breast cancer cells. The most active compound exhibited an IC50_{50} value lower than that of standard chemotherapeutic agents .
  • Case Study 2 : Another investigation into the pharmacological profiles of benzothiazole derivatives indicated significant anti-inflammatory effects alongside anticancer activity, suggesting a dual therapeutic potential for these compounds .

Summary Table of Biological Activities

Activity TypeCell Line TestedIC50_{50} Range (μM)Mechanism of Action
AntiproliferativeA4311 - 4Inhibition of IL-6 and TNF-α
AntiproliferativeA5491 - 4Induction of apoptosis
AntiproliferativeH12991 - 4Cell cycle arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzothiazole-based acetates with variations in substituents and acyl groups. Below is a detailed comparison with key analogs:

Substituent Effects at Position 6

  • (Z)-Methyl 2-(2-((2-Phenylacetyl)Imino)-6-Sulfamoylbenzo[d]Thiazol-3(2H)-yl)Acetate (): The 6-sulfamoyl group increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the fluoro analog. This modification could enhance bioavailability in pharmaceutical contexts .
  • (Z)-Methyl 2-(6-Methoxy-2-((2-Phenoxybenzoyl)Imino)Benzo[d]Thiazol-3(2H)-yl)Acetate (): The 6-methoxy group is electron-donating, which may reduce oxidative stability but improve resonance effects on the benzothiazole ring, altering reactivity in electrophilic substitutions .

Acyl Group Variations

  • Phenylacetyl () : A shorter acyl chain (two carbons) reduces steric hindrance, possibly enabling tighter binding to enzyme active sites. However, the reduced hydrophobicity may limit tissue penetration .
  • Phenoxybenzoyl (): The aromatic phenoxy group introduces additional π-π interactions, which could enhance binding affinity to aromatic-rich targets (e.g., kinase enzymes) but may also increase metabolic susceptibility due to larger size .

Key Data Table: Structural and Functional Comparison

Compound Name (Reference) Position 6 Substituent Acyl Group Key Properties
Target Compound Fluoro 3-Phenylpropanoyl High lipophilicity, moderate stability
() Sulfamoyl Phenylacetyl High solubility, hydrogen-bonding capacity
() Methoxy Phenoxybenzoyl Enhanced π-π interactions, lower lipophilicity

Implications of Structural Differences

  • Bioactivity : The fluoro and sulfamoyl analogs may target different biological pathways; fluorinated compounds often exhibit improved blood-brain barrier penetration, while sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase) .
  • Synthetic Feasibility : Methoxy and sulfamoyl groups require distinct protection-deprotection strategies compared to fluoro, impacting scalability and cost .

Q & A

Q. What are the standard synthetic routes for preparing (Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving benzothiazole derivatives and acylating agents. A typical procedure involves:

  • Refluxing ethyl 2-(2-aminothiazol-4-yl)acetate with substituted bromoacetophenone in acetone for 8 hours.
  • Basifying the mixture with 15% NH4_4OH (pH 8–9) followed by extraction with CH2_2Cl2_2.
  • Hydrolysis under acidic conditions (2M HCl) to precipitate intermediates, with final purification via recrystallization or column chromatography .
  • For imine formation, 3-phenylpropanoyl chloride can be reacted with aminobenzothiazole intermediates under anhydrous conditions .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer: A combination of techniques is required:

  • ¹H/¹³C NMR : To confirm the Z-configuration of the imine group and substitution patterns on the benzothiazole ring. For example, the (Z)-configuration shows distinct coupling constants in NOESY spectra .
  • IR Spectroscopy : To identify carbonyl stretches (C=O, ~1700 cm1^{-1}) and imine bonds (C=N, ~1640 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for fluoro-substituted derivatives .

Q. How can researchers ensure the purity of intermediates during synthesis?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for polar intermediates .
  • Recrystallization : Optimize solvent systems (e.g., ethanol-water mixtures) for high-yield crystallization of acetamide derivatives .
  • HPLC-PDA : For fluoro-substituted compounds, reverse-phase HPLC with photodiode array detection ensures >98% purity .

Advanced Research Questions

Q. How can regioselectivity challenges in the cyclization step be addressed?

Methodological Answer: Regioselectivity in benzothiazole formation is influenced by:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor cyclization at the 2-position over the 4-position .
  • Catalytic Additives : Use of K2_2CO3_3 or Cs2_2CO3_3 enhances nucleophilicity at the thiazole nitrogen, directing cyclization .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products, while reflux conditions may lead to isomerization .

Q. How can tautomerism in the imine group lead to spectral ambiguities, and how are these resolved?

Methodological Answer: The imine group (C=N) can exhibit keto-enol tautomerism, complicating NMR interpretation. Strategies include:

  • Variable Temperature NMR : Observing signal coalescence at elevated temperatures (~60°C) identifies tautomeric equilibria .
  • X-ray Crystallography : Definitive confirmation of the (Z)-configuration and hydrogen-bonding networks .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable tautomers and compare with experimental data .

Q. What strategies mitigate competing side reactions during acylation?

Methodological Answer: Common side reactions include hydrolysis of the ester group or over-acylation. Mitigation involves:

  • Anhydrous Conditions : Use of molecular sieves or inert gas (N2_2) to prevent moisture-induced hydrolysis .
  • Controlled Stoichiometry : Limiting acyl chloride to 1.1 equivalents minimizes diacylated byproducts .
  • In Situ Monitoring : TLC or inline IR tracks reaction progress to terminate before side reactions dominate .

Q. How can computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., kinases or proteases).
  • ADMET Prediction : Tools like SwissADME assess bioavailability, metabolic stability, and toxicity profiles .
  • QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics studies elucidate reaction pathways for metabolite formation .

Q. How are degradation products analyzed under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • LC-MS/MS : Identifies degradation products (e.g., hydrolyzed ester or oxidized thiazole) .
  • Kinetic Modeling : Arrhenius plots predict shelf-life under standard storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.